

Application Notes & Protocols: The Synthetic Utility of 2-Chloro-5-methoxybenzonitrile

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Compound of Interest

Compound Name: 2-Chloro-5-methoxybenzonitrile

Cat. No.: B159054

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Introduction: A Versatile Scaffolding for Chemical Innovation

2-Chloro-5-methoxybenzonitrile is a highly functionalized aromatic compound that serves as a pivotal intermediate in modern organic synthesis. Its structure is distinguished by three key functional groups: a nitrile (-CN), a chloro (-Cl) substituent, and a methoxy (-OCH₃) group. This unique arrangement of electron-withdrawing and electron-donating groups imparts a versatile reactivity profile, making it an invaluable building block for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.^[1]

The nitrile group is a versatile precursor to amines, carboxylic acids, amides, and tetrazoles, while the chloro atom provides a reactive site for nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.^{[2][3]} The methoxy group, prevalent in many natural products and approved drugs, can influence the molecule's electronic properties, solubility, and metabolic stability, and provides a handle for further functionalization through ether cleavage if required.^{[4][5]}

This guide provides an in-depth exploration of the synthetic applications of **2-Chloro-5-methoxybenzonitrile**, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Table 1: Physicochemical Properties of **2-Chloro-5-methoxybenzonitrile**

Property	Value	Source
CAS Number	127667-00-9	[6][7]
Chemical Formula	C ₈ H ₆ CINO	[8]
Molar Mass	167.59 g/mol	[8]
Appearance	White to off-white solid	[8]
Melting Point	48 - 52 °C	[8]
Boiling Point	276 - 278 °C	[8]
Solubility	Insoluble in water; Soluble in common organic solvents (e.g., ethanol, dichloromethane).	[8]

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The chloro substituent on the aromatic ring of **2-Chloro-5-methoxybenzonitrile** is susceptible to displacement by a variety of nucleophiles. The electron-withdrawing nature of the ortho-nitrile group activates the chlorine atom towards nucleophilic attack, facilitating SNAr reactions. This pathway is fundamental for introducing nitrogen, oxygen, or sulfur nucleophiles, thereby constructing more complex molecular frameworks.

Application Example: Synthesis of 2-Amino-5-methoxybenzonitrile Derivatives

A common and critical transformation is the displacement of the chloride with an amine. The resulting 2-amino-5-methoxybenzonitrile scaffold is a key precursor for the synthesis of various heterocyclic compounds, such as quinazolines and benzimidazoles, which are prominent in medicinal chemistry.[9]

Protocol 1: Buchwald-Hartwig Amination

This protocol details a palladium-catalyzed C-N cross-coupling reaction, a modern and highly efficient method for aminating aryl chlorides.

Reaction Scheme:

Caption: Palladium-catalyzed amination of **2-Chloro-5-methoxybenzonitrile**.

Experimental Details:

Reactant/Reagent	Molar Eq.	MW (g/mol)	Amount
2-Chloro-5-methoxybenzonitrile	1.0	167.59	(e.g., 1.0 mmol, 168 mg)
Morpholine	1.2	87.12	(1.2 mmol, 105 mg)
Pd ₂ (dba) ₃	0.01	915.72	(0.01 mmol, 9.2 mg)
Xantphos	0.02	578.68	(0.02 mmol, 11.6 mg)
Sodium tert-butoxide (NaOtBu)	1.4	96.10	(1.4 mmol, 135 mg)
Toluene (anhydrous)	-	-	5 mL

Step-by-Step Procedure:

- Inert Atmosphere: To an oven-dried Schlenk flask, add **2-Chloro-5-methoxybenzonitrile**, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.
- Evacuation and Backfill: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
- Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the addition of morpholine.
- Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

- Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.
- Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-(morpholino)-5-methoxybenzonitrile.

Causality and Insights:

- Catalyst System: The combination of a palladium source ($\text{Pd}_2(\text{dba})_3$) and a bulky, electron-rich phosphine ligand (Xantphos) is crucial for the catalytic cycle of oxidative addition and reductive elimination.^[10] Xantphos is particularly effective for coupling aryl chlorides due to its large bite angle, which promotes the reductive elimination step.
- Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine, generating the active nucleophile and facilitating the catalytic cycle.
- Solvent: Anhydrous toluene is a common high-boiling, non-polar solvent suitable for this type of cross-coupling reaction. The anhydrous conditions are critical to prevent quenching of the base and deactivation of the catalyst.

Versatility of the Nitrile Group: Gateway to New Functionalities

The nitrile functional group is one of the most versatile in organic synthesis, serving as a synthetic equivalent for a variety of other functionalities.^[2]

Application Example: Hydrolysis to 2-Chloro-5-methoxybenzoic Acid

Hydrolysis of the nitrile provides access to the corresponding carboxylic acid, a key functional group for amide bond formation, esterification, or as a directing group in further aromatic substitutions.

Protocol 2: Basic Hydrolysis of the Nitrile Group

Reaction Scheme:

Caption: Basic hydrolysis of **2-Chloro-5-methoxybenzonitrile**.

Experimental Details:

Reactant/Reagent	Molar Eq.	Concentration	Amount
2-Chloro-5-methoxybenzonitrile	1.0	-	(e.g., 5.0 mmol, 838 mg)
Sodium Hydroxide (NaOH)	4.0	10 M (aq)	(20 mmol, 2.0 mL)
Ethylene Glycol	-	-	10 mL
Hydrochloric Acid (HCl)	-	6 M (aq)	As needed

Step-by-Step Procedure:

- Setup: In a round-bottom flask equipped with a reflux condenser, combine **2-Chloro-5-methoxybenzonitrile**, ethylene glycol, and the aqueous sodium hydroxide solution.
- Heating: Heat the mixture to reflux (approx. 120-130 °C) and maintain for 4-6 hours. The reaction can be monitored by observing the dissolution of the starting material and the evolution of ammonia gas (use appropriate ventilation).
- Cooling and Acidification: Cool the reaction mixture to room temperature and then further in an ice bath. Slowly and carefully acidify the mixture by adding 6 M HCl dropwise until the pH is ~1-2. A precipitate should form.
- Isolation: Collect the solid precipitate by vacuum filtration.
- Washing and Drying: Wash the collected solid with cold water (2 x 10 mL) to remove inorganic salts. Dry the product in a vacuum oven to afford 2-Chloro-5-methoxybenzoic acid.

Causality and Insights:

- Harsh Conditions: Nitrile hydrolysis requires forcing conditions (strong base and high temperature). Ethylene glycol is used as a high-boiling solvent to achieve the necessary temperature for the reaction to proceed at a reasonable rate.
- Mechanism: The hydroxide ion attacks the electrophilic carbon of the nitrile, forming an intermediate that is protonated by water. Tautomerization and further hydrolysis lead first to the primary amide and then, under these conditions, to the carboxylate salt.
- Acidification: The final acidification step is crucial to protonate the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution, allowing for easy isolation.

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